4-Cyclopropylpiperidine-4-methanol
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Overview
Description
4-Cyclopropylpiperidine-4-methanol is a chemical compound with the molecular formula C9H17NO It is a derivative of piperidine, featuring a cyclopropyl group attached to the nitrogen atom and a hydroxymethyl group attached to the carbon atom at the 4-position of the piperidine ring
Synthetic Routes and Reaction Conditions:
Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of 4-cyclopropylpiperidine-4-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain this compound.
Hydroxylation of Piperidine Derivatives: Another method involves the hydroxylation of 4-cyclopropylpiperidine using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as piperidine-4-one derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methylene group, resulting in compounds like 4-cyclopropylpiperidine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidine-4-one derivatives.
Reduction Products: 4-Cyclopropylpiperidine.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropylpiperidine-4-methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
4-Cyclopropylpiperidine-4-methanol is structurally similar to other piperidine derivatives, such as 4-hydroxypiperidine and 3-piperidinemethanol. its unique cyclopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the cyclopropyl group can influence the compound's reactivity, stability, and binding affinity to biological targets.
Comparison with Similar Compounds
4-Hydroxypiperidine
3-Piperidinemethanol
1-Boc-piperidine-4-carboxaldehyde
1-Boc-4-piperidineethanol
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4-cyclopropylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9(8-1-2-8)3-5-10-6-4-9/h8,10-11H,1-7H2 |
InChI Key |
YSKKMUPJDVMMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCNCC2)CO |
Origin of Product |
United States |
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